molecular formula C11H11N B075129 2,8-Dimethylquinoline CAS No. 1463-17-8

2,8-Dimethylquinoline

Cat. No.: B075129
CAS No.: 1463-17-8
M. Wt: 157.21 g/mol
InChI Key: BELFSAVWJLQIBB-UHFFFAOYSA-N
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Description

2,8-Dimethylquinoline is an organic compound belonging to the quinoline family. It is characterized by the presence of two methyl groups attached to the second and eighth positions of the quinoline ring. This compound has a molecular formula of C11H11N and a molecular weight of 157.21 g/mol . Quinoline derivatives, including this compound, are known for their diverse applications in medicinal and industrial chemistry due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dimethylquinoline can be achieved through various methods, including classical and modern synthetic approaches. One common method involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds under acidic or basic conditions . Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid .

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are frequently used. Additionally, green chemistry approaches, including microwave-assisted synthesis and solvent-free conditions, are gaining popularity due to their environmental benefits .

Chemical Reactions Analysis

Types of Reactions: 2,8-Dimethylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,8-Dimethylquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,8-Dimethylquinoline and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, quinoline derivatives can inhibit enzymes like topoisomerases, which are crucial for DNA replication and repair. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells . Additionally, quinoline derivatives can modulate signaling pathways involved in inflammation and microbial infections .

Comparison with Similar Compounds

Comparison: 2,8-Dimethylquinoline is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to 2,4-Dimethylquinoline, the position of the methyl groups in this compound can lead to different steric and electronic effects, affecting its interaction with molecular targets. Similarly, 4-Hydroxyquinoline has a hydroxyl group that imparts different chemical properties, such as increased polarity and hydrogen bonding capability .

Properties

IUPAC Name

2,8-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-8-4-3-5-10-7-6-9(2)12-11(8)10/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BELFSAVWJLQIBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=CC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80163349
Record name 2,8-Dimethylquinoline
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Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1463-17-8
Record name 2,8-Dimethylquinoline
Source CAS Common Chemistry
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Record name 2,8-Dimethylquinoline
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Record name 1463-17-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62133
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Record name 2,8-Dimethylquinoline
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Record name 2,8-dimethylquinoline
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Record name 2,8-DIMETHYLQUINOLINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of finding 2,8-Dimethylquinoline in petroleum distillates?

A1: The identification of this compound in Californian petroleum distillates, specifically within the kerosene fraction, highlights the complex composition of these fossil fuels []. This discovery contributes to a deeper understanding of petroleum constituents and their potential applications.

Q2: How was this compound isolated and identified from the complex mixture of petroleum distillates?

A2: Researchers employed a systematic approach involving distillation and the formation of characteristic derivatives to isolate and identify the various nitrogen-containing compounds []. This compound, along with other pyridine, quinoline, and isoquinoline homologues, was successfully separated and characterized. The formation of picrates and picrolonates, which are salts with distinct melting points, aided in confirming the identity of the isolated compounds.

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